5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine
Description
5-(Benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a benzenesulfonyl group at position 5, a 4-(4-methoxyphenyl)piperazine substituent at position 2, and an amine at position 2. This compound belongs to a class of molecules designed to modulate biological targets through interactions with aryl sulfonyl and piperazine moieties.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-29-17-9-7-16(8-10-17)25-11-13-26(14-12-25)21-23-15-19(20(22)24-21)30(27,28)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFDUTURAQANPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Introduction of the methoxyphenyl group: This is achieved through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the piperazine ring.
Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of the phenylsulfonyl group: This is typically done through a sulfonation reaction where a phenylsulfonyl chloride reacts with the pyrimidine core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing a pyrimidine structure, particularly those functionalized with benzenesulfonamide groups, exhibit significant anticancer activity. The incorporation of piperazine moieties enhances their interaction with biological targets, making them promising candidates for further development in cancer therapy.
-
Mechanism of Action:
- These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
- The sulfonamide group is known for its ability to interfere with enzyme functions, which can lead to apoptosis in cancer cells.
-
Case Studies:
- A study demonstrated that similar pyrimidine derivatives showed cytotoxic effects against various human cancer cell lines, including breast and colon cancers. The structure-activity relationship (SAR) suggested that modifications in the piperazine ring could enhance efficacy and selectivity against tumor cells .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been widely documented. Compounds like 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine have shown effectiveness against a range of bacterial strains.
-
Mechanism of Action:
- Sulfonamides typically inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth.
- This mechanism makes them effective against both Gram-positive and Gram-negative bacteria.
- Research Findings:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like this compound. Modifications to the piperazine and pyrimidine rings can lead to variations in biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on piperazine | Increased binding affinity to target proteins |
| Alteration of sulfonamide group | Enhanced potency against specific bacteria or cancer cells |
| Variation in methoxy group position | Changes in lipophilicity affecting bioavailability |
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., chlorine in ) or heteroaromatic systems (e.g., pyridinyl in ), which influence charge distribution and receptor interactions.
Variations in the Sulfonyl Group
The benzenesulfonyl group at position 5 is another critical structural element:
Key Findings :
- Metabolic Stability : Fluorinated sulfonyl groups () resist oxidative degradation, a feature absent in the target compound.
Core Heterocycle Modifications
Pyrimidine derivatives with alternative cores highlight the importance of the central scaffold:
Key Findings :
- Hydrogen Bonding : Pyrimidine-pyrazole hybrids () exhibit intramolecular hydrogen bonds, stabilizing conformations inaccessible to the target compound.
Biological Activity
The compound 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly its interaction with serotonin receptors and its implications in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor binding affinities, and potential therapeutic applications.
1. Receptor Binding Affinity
Research indicates that compounds with a piperazine scaffold, particularly those incorporating a methoxyphenyl moiety, exhibit significant binding affinity for serotonin receptors, especially the 5-HT1A receptor . For instance, related compounds have demonstrated low nanomolar binding affinities (Ki values ranging from 1.2 nM to 21.3 nM) towards these receptors, suggesting that modifications in the piperazine structure can enhance receptor selectivity and potency .
2. Pharmacological Effects
The compound has shown promise in various pharmacological assays:
- Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant-like effects. Studies have suggested that piperazine derivatives can modulate serotonergic transmission, which is crucial in the treatment of depression .
- Neuroprotective Effects : Some derivatives have displayed neuroprotective properties against oxidative stress-induced cell death. For example, compounds similar to this piperazine derivative have been shown to inhibit cell viability loss caused by hydrogen peroxide (H2O2) exposure .
3. In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit human acetylcholinesterase, an enzyme associated with Alzheimer's disease pathology. The inhibition of this enzyme is crucial for developing therapeutics aimed at cognitive enhancement and neuroprotection .
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation of a substituted amidine with a β-diketone or nitrile precursor.
- Step 2 : Introduction of the benzenesulfonyl group through nucleophilic substitution or coupling reactions under basic conditions (e.g., NaH/DMF) .
- Step 3 : Piperazine ring functionalization via Buchwald-Hartwig amination or SNAr reactions, using Pd catalysts or K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (MeOH/H₂O) to isolate the final product.
Table 1 : Example reaction conditions for piperazine coupling
| Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 4-(4-Methoxyphenyl)piperazine | Pd(dba)₂, Xantphos | Dioxane | 68–72 |
Q. How is the compound structurally characterized?
- X-ray crystallography resolves the pyrimidine-piperazine dihedral angle (e.g., 12.8° in similar derivatives) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the crystal lattice) .
- NMR : ¹H and ¹³C spectra confirm substituent integration (e.g., benzenesulfonyl protons at δ 7.8–8.1 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₅O₃S: 424.1441) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine coupling?
- Catalyst screening : Pd(OAc)₂ with SPhos ligand increases coupling efficiency for sterically hindered arylpiperazines (yield improvement: ~15%) .
- Solvent effects : Switching from DMF to dioxane reduces side reactions (e.g., hydrolysis) .
- Temperature control : Maintaining 90–100°C prevents premature catalyst deactivation .
- Contradiction resolution : Lower yields reported in polar aprotic solvents (e.g., DMSO) may arise from competitive sulfonyl group activation; use non-polar solvents for selectivity .
Q. How do structural modifications influence biological activity?
- Piperazine substitution : Replacing 4-methoxyphenyl with 2-fluorophenyl increases dopamine D3 receptor binding affinity (Ki from 12 nM to 4 nM) due to enhanced hydrophobic interactions .
- Sulfonyl group removal : Eliminates CYP450 inhibition but reduces metabolic stability (t₁/₂ from 8 h to 2 h in liver microsomes) .
- Methoxy position : Para-methoxy groups on the phenyl ring enhance solubility (logP reduction by 0.5 units) without compromising target binding .
Table 2 : Activity comparison of structural analogs
| Modification | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Methoxyphenyl | 15 ± 2 | 12.5 |
| 2-Fluorophenyl | 4 ± 0.5 | 8.2 |
Q. How to resolve contradictions in reported enzyme inhibition data?
- Assay variability : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of the piperazine ring, affecting IC₅₀ values for kinase targets .
- Metabolite interference : Active metabolites in cell-based assays (e.g., demethylated derivatives) may skew results; use HPLC to verify compound integrity .
- Structural confirmation : Re-evaluate crystallographic data to rule out polymorphic forms (e.g., orthorhombic vs. monoclinic crystal systems altering bioactivity) .
Methodological Guidance
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein (e.g., kinases) upon compound treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized recombinant receptors .
- Knockdown controls : siRNA-mediated target silencing to confirm on-mechanism effects .
Q. How to design stability studies for preclinical development?
- Forced degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline conditions to identify degradation products .
- LC-MS analysis : Track major degradation pathways (e.g., sulfonyl group hydrolysis or piperazine ring oxidation) .
- Excipient compatibility : Test with mannitol or lactose to assess solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
